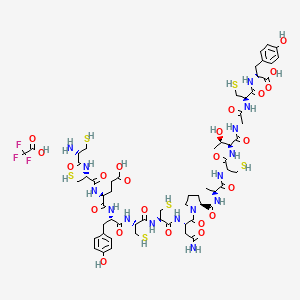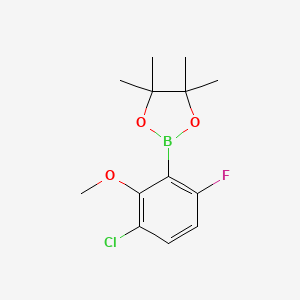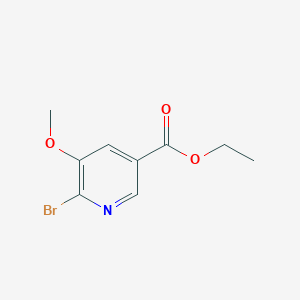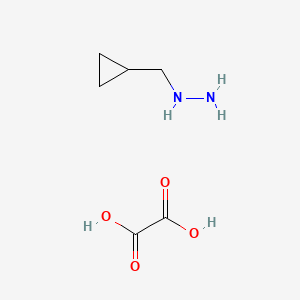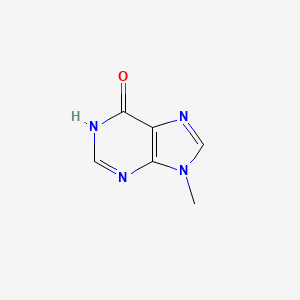
9-Methylhypoxanthine
Descripción general
Descripción
9-Methylhypoxanthine is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9 . It has a chemical formula of C6H6N4O .
Synthesis Analysis
The synthesis of new palladium and platinum complexes with 9-methylhypoxanthine (9-mhypH) of the type [M (dmba) (L) (9-mhypH-N7)]ClO4 has been reported .Molecular Structure Analysis
The molecular weight of 9-Methylhypoxanthine is 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-10-3-9-4-5 (10)7-2-8-6 (4)11/h2-3H,1H3, (H,7,8,11) .Chemical Reactions Analysis
Photoinduced ultrafast non-adiabatic decay of 9-methylhypoxanthine (9MHPX) in aqueous solution was investigated by ab initio surface-hopping dynamics calculations using a combined quantum mechanical/molecular mechanical approach .Physical And Chemical Properties Analysis
9-Methylhypoxanthine has a chemical formula of C6H6N4O and an average mass of 150.141 .Aplicaciones Científicas De Investigación
Biochemical Research
9-Methylhypoxanthine has been utilized in biochemical studies, particularly in understanding nucleobase behavior. It serves as a model compound to study the ultrafast excited-state deactivation in aqueous solutions, which is crucial for understanding the photophysical characteristics of naturally occurring nucleic acid bases and their analogues .
Molecular Biology
In molecular biology, 9-Methylhypoxanthine is used to explore nucleobase interactions . Its role in the formation of rare tautomers and the study of hydrogen bond formation impacts the understanding of DNA damage and repair mechanisms .
Pharmacology
This compound is part of the methylxanthines family, which includes caffeine and theophylline. While not used as a pharmaceutical itself, 9-Methylhypoxanthine’s structural similarities to other methylxanthines make it valuable for studying adenosine receptor antagonism and its implications in various diseases .
Analytical Chemistry
9-Methylhypoxanthine is referenced in analytical chemistry for its spectral properties . It’s used to calibrate instruments and validate methods that measure the absorption spectra of similar organic compounds .
Environmental Science
Research involving 9-Methylhypoxanthine in environmental science focuses on its photodynamic behavior in water solutions. This is significant for understanding the environmental fate of similar organic molecules and their interactions with light .
Agricultural Research
While direct applications in agriculture are not extensively documented, the study of 9-Methylhypoxanthine’s molecular structure and its interactions can contribute to the development of agricultural chemicals that mimic its behavior or inhibit its natural counterparts .
Industrial Applications
In the industrial sector, 9-Methylhypoxanthine can be involved in the synthesis of complex metal-organic frameworks . These structures have potential applications in catalysis, gas storage, and separation technologies .
DNA Methylation Studies
9-Methylhypoxanthine is used as a substrate in studies of DNA methylation , a process crucial for gene regulation. By examining enzyme interactions with this compound, researchers can gain insights into the mechanisms of DNA methylation and its role in diseases.
Mecanismo De Acción
Target of Action
9-Methylhypoxanthine, also known as 9-methyl-9H-purin-6-ol, is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9 It has been found to interact with metal fragments such as pt (ii)-180° and pd (ii)-90° .
Mode of Action
The mode of action of 9-Methylhypoxanthine involves its interaction with its targets. For instance, it has been observed that the stepwise coordination of Pt (II)-180° and Pd (II)-90° metal fragments to the purine nucleobase 9-methylhypoxanthine affords a closed octadecanuclear Pt6Pd12 cluster .
Biochemical Pathways
Its interaction with metal fragments suggests that it may play a role in metal-related biochemical processes .
Pharmacokinetics
It’s worth noting that the compound’s excited-state lifetime in aqueous solution is predicted to be 1156 fs, slightly longer than that in the gas phase (888 fs), suggesting that the solvent water has no significant influence on the excited-state lifetime of 9-Methylhypoxanthine .
Result of Action
Its interaction with metal fragments and its excited-state deactivation suggest that it may have effects on cellular processes involving these elements .
Action Environment
The action of 9-Methylhypoxanthine can be influenced by environmental factors. For instance, its excited-state deactivation in aqueous solution is different from that in the gas phase . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.
Direcciones Futuras
Propiedades
IUPAC Name |
9-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESGUQRDJASXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236361 | |
| Record name | 9-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylhypoxanthine | |
CAS RN |
875-31-0 | |
| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylhypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 875-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9H-purin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do other metal ions, like Ag+, interact with 9-methylhypoxanthine?
A: Ag+ ions primarily bind to 9-methylhypoxanthine through the N7 site, forming linear N7–Ag+–N7 linkages. This binding mode has been observed in crystal structures of Ag+ complexes with 9-methylhypoxanthine. [, ]
Q2: How does the presence of a 2-amino group affect the coordination chemistry of guanine derivatives compared to 9-methylhypoxanthine?
A: The presence of a 2-amino group in guanine derivatives introduces steric hindrance, affecting the coordination behavior compared to 9-methylhypoxanthine, which lacks this group. For instance, while 9-methylhypoxanthine readily forms cyclic trimer complexes with 2 at pH 6.1, 9-ethylguanine does not form such complexes due to the steric effect of the 2-amino group. []
Q3: What is the molecular formula and molecular weight of 9-methylhypoxanthine?
A3: The molecular formula of 9-methylhypoxanthine is C6H6N4O, and its molecular weight is 150.13 g/mol.
Q4: What computational methods have been used to study the photophysics of 9-methylhypoxanthine?
A: Ab initio calculations, including CASSCF, CASPT2, and QM/MM MD simulations, have been employed to study the excited state dynamics and photophysics of 9-methylhypoxanthine. These studies have provided insights into the ultrafast non-radiative decay pathways of this molecule in both gas phase and aqueous solution. [, ]
Q5: Have any force field parameters been developed for 9-methylhypoxanthine?
A: Yes, the NICE-FF force field, a non-empirical intermolecular force field, has been parameterized to include 9-methylhypoxanthine. This force field is designed for nucleic acids and beyond and is based on high-level ab initio calculations. The NICE-FF parameters for 9-methylhypoxanthine have proven valuable for predicting its crystal structures. []
Q6: What are the products of thermal degradation of quaternary 9-methylhypoxanthinium salts?
A: Thermal degradation of quaternary 9-methylhypoxanthinium salts, such as 7,9-dimethylhypoxanthinium iodide, primarily leads to the formation of 9-methylhypoxanthine through the loss of methyl iodide. Minor products may include 7-methylhypoxanthine and other derivatives depending on the specific salt and reaction conditions. []
Q7: How does the reactivity of the C6 carbonyl group in 9-methylhypoxanthine compare to its basicity?
A: While the C6 carbonyl group in 9-methylhypoxanthine can participate in hydrogen bonding, it exhibits low basicity in its non-deprotonated form. This is evident from the preference of Ag+ for coordination to the N3 site over the C6 carbonyl group in the crystal structure of [(HMPx)Ag]NO3·H2O. []
Q8: How stable are 9-methylhypoxanthine-Pt(II) complexes in alkaline conditions?
A: While generally stable, prolonged exposure of cis-[Pt(NH3)2(9-made-N6)(9-mhyp-N7)]2+ to strongly basic solutions can lead to deamination of the N7-bound 9-methylhypoxanthine, resulting in the formation of a mixed ligand complex containing N(6)-bound 9-methyladenine and another nucleobase. []
Q9: Can 9-methylhypoxanthine and its metal complexes be used as building blocks for supramolecular architectures?
A: Yes, the cationic complex 2·H2O (Hmhyp = 9-methylhypoxanthine) has been explored as a potential building block for molecular architectures. It can interact with Cu(II) ions, forming chain structures bridged by the exocyclic O(6) atoms of 9-methylhypoxanthine. []
Q10: Are there any known applications of 9-methylhypoxanthine in host-guest chemistry?
A: Certain Cp*Rh–DNA base complexes, including those with 9-methylhypoxanthine, have shown potential for applications in host–guest chemistry. These complexes can selectively bind to specific guest molecules, highlighting their potential for molecular recognition and sensing applications. []
Q13: What is the significance of studying mixed-purine nucleobase complexes like trans-2·2H2O?
A: Complexes like trans-2·2H2O, containing both adenine and hypoxanthine moieties, serve as model compounds for understanding the interactions and potential formation of mixed-purine tetrads in nucleic acids. These studies provide insights into the structural diversity and potential biological roles of non-canonical DNA structures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



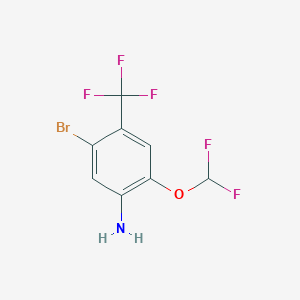

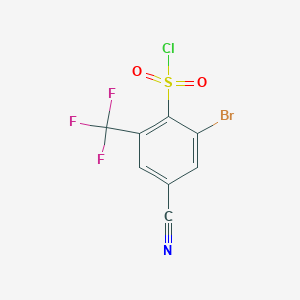
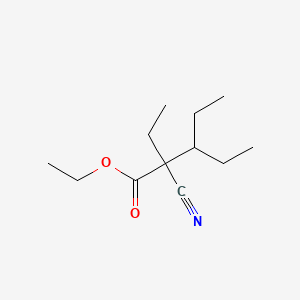
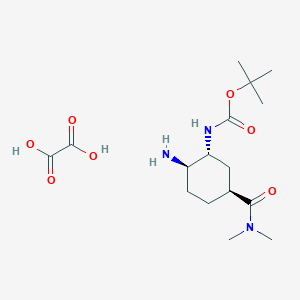
![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)


![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)
![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)
